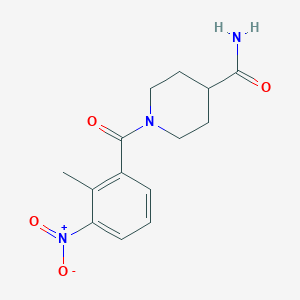![molecular formula C18H17N3OS B5731694 N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5731694.png)
N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide, also known as MPTA, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MPTA is a member of the thiadiazole family of compounds, which have been extensively studied for their biological and pharmacological properties. In
Mecanismo De Acción
The mechanism of action of N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are critical for cancer cell growth and survival. Specifically, N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a key role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been shown to exhibit anti-inflammatory and antioxidant properties. It has also been shown to have a positive effect on glucose metabolism and insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide in lab experiments is its potent anticancer activity. N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further research. However, one limitation of using N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide in lab experiments is its potential toxicity. N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been shown to exhibit cytotoxicity against normal cells, which could limit its therapeutic potential.
Direcciones Futuras
There are a number of future directions for research on N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide. One area of research is in the development of more potent and selective analogs of N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide that could be used as anticancer agents. Additionally, further research is needed to fully understand the mechanism of action of N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide and its potential side effects. Finally, research is needed to explore the potential applications of N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide in other areas of medicine, such as diabetes and neurodegenerative diseases.
Conclusion:
In conclusion, N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is a promising compound that has gained attention in the scientific community for its potential applications in research. Its potent anticancer activity and other biochemical and physiological effects make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and potential side effects. With further research, N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide could potentially be developed into a valuable therapeutic agent for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide involves a multi-step process that requires the use of specific reagents and conditions. The first step involves the synthesis of 4-methylphenylhydrazine, which is then reacted with thiocarbonyldiimidazole to form the corresponding thiocarbamate. The thiocarbamate is then reacted with phenylacetyl chloride to form the N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide product. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer. N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propiedades
IUPAC Name |
N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-13-8-10-15(11-9-13)17-19-20-18(23-17)21(2)16(22)12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGLPTPAVNJSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)N(C)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-[(2-methoxy-4-propylphenoxy)methyl]-2-furoate](/img/structure/B5731616.png)

![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate](/img/structure/B5731623.png)
![N'-[(2,4-dimethylphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B5731630.png)

![4-({4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5731647.png)



![N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5731676.png)



![methyl 4-{[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5731699.png)